molecular formula C25H23N3O3 B234410 N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide

Cat. No. B234410
M. Wt: 413.5 g/mol
InChI Key: JLZAMLRKUUHJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide, also known as CX546, is a potent and selective positive allosteric modulator of the AMPA-type glutamate receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

Mechanism of Action

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide acts as a positive allosteric modulator of the AMPA-type glutamate receptor, which is a key mediator of excitatory neurotransmission in the brain. By binding to a specific site on the receptor, N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide enhances the activity of the receptor, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and depression. In addition, N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide has been shown to increase the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in regulating mood, attention, and memory.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide is its high potency and selectivity for the AMPA receptor, which allows for precise modulation of synaptic transmission. However, one of the limitations of N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide is its relatively short half-life, which requires frequent dosing in animal studies.

Future Directions

Future research on N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide could focus on its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease, Huntington's disease, and post-traumatic stress disorder. In addition, further studies could investigate the long-term effects of N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide on synaptic plasticity and cognitive function, as well as its potential for use in combination with other drugs or therapies.

Synthesis Methods

The synthesis of N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide involves several chemical reactions, including the coupling of 2-methoxy-5-(2-bromoethyl)pyridine with 2-amino-5-chlorobenzophenone to form the oxazole ring, followed by the coupling of the resulting intermediate with cyclopentanecarboxylic acid and phenylboronic acid to form the final product.

Scientific Research Applications

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In addition, N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide has been shown to have antidepressant-like effects in animal models of depression.

properties

Product Name

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C25H23N3O3/c1-30-20-12-11-17(23-28-22-21(31-23)10-7-15-26-22)16-19(20)27-24(29)25(13-5-6-14-25)18-8-3-2-4-9-18/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,27,29)

InChI Key

JLZAMLRKUUHJLF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4(CCCC4)C5=CC=CC=C5

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4(CCCC4)C5=CC=CC=C5

Origin of Product

United States

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